molecular formula C7H12ClF2N3O B11877075 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride

Katalognummer: B11877075
Molekulargewicht: 227.64 g/mol
InChI-Schlüssel: UBKIKOCXCLHUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of the difluoroethoxy group imparts distinct reactivity and stability, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the difluoroethoxy group onto a pyrazole ring. One common method is the nucleophilic substitution reaction where a suitable pyrazole precursor is reacted with a difluoroethoxy-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents and bases are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The difluoroethoxy group can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated compound with similar structural features.

    Difluoromethylated Pyrazoles: Compounds with difluoromethyl groups attached to pyrazole rings.

Uniqueness

3-(2,2-Difluoroethoxy)-1-ethyl-1H-pyrazol-4-amine hydrochloride stands out due to its specific difluoroethoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

Molekularformel

C7H12ClF2N3O

Molekulargewicht

227.64 g/mol

IUPAC-Name

3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C7H11F2N3O.ClH/c1-2-12-3-5(10)7(11-12)13-4-6(8)9;/h3,6H,2,4,10H2,1H3;1H

InChI-Schlüssel

UBKIKOCXCLHUPT-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)OCC(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.